3-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde 3-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 1774900-29-6
VCID: VC2711526
InChI: InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)10-5-8(6-16)1-2-9(10)15(17)18/h1-2,5-6H,3-4,7H2
SMILES: C1CN(CC1(F)F)C2=C(C=CC(=C2)C=O)[N+](=O)[O-]
Molecular Formula: C11H10F2N2O3
Molecular Weight: 256.21 g/mol

3-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde

CAS No.: 1774900-29-6

Cat. No.: VC2711526

Molecular Formula: C11H10F2N2O3

Molecular Weight: 256.21 g/mol

* For research use only. Not for human or veterinary use.

3-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde - 1774900-29-6

Specification

CAS No. 1774900-29-6
Molecular Formula C11H10F2N2O3
Molecular Weight 256.21 g/mol
IUPAC Name 3-(3,3-difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde
Standard InChI InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)10-5-8(6-16)1-2-9(10)15(17)18/h1-2,5-6H,3-4,7H2
Standard InChI Key HLCBMQRVAJAXAK-UHFFFAOYSA-N
SMILES C1CN(CC1(F)F)C2=C(C=CC(=C2)C=O)[N+](=O)[O-]
Canonical SMILES C1CN(CC1(F)F)C2=C(C=CC(=C2)C=O)[N+](=O)[O-]

Introduction

Chemical Identity and Physical Properties

3-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde is characterized by specific identifying information and physical characteristics that define its chemical identity. The compound has a unique structural arrangement consisting of a benzaldehyde core substituted with both a nitro group and a difluoropyrrolidinyl moiety, giving it distinctive chemical properties and reactivity patterns.

Identification Parameters

The compound is precisely identified through several standard chemical identifiers, as detailed in the following table:

ParameterValue
Chemical Name3-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde
CAS Number1774900-29-6
Molecular FormulaC₁₁H₁₀F₂N₂O₃
Molecular Weight256.21 g/mol

This specific chemical identity distinguishes the compound from structurally similar molecules and ensures precise identification for research purposes.

Structural Features

The compound's structure features three key components that contribute to its chemical behavior:

  • Benzaldehyde Core: Provides the aldehyde functional group, which is highly reactive and capable of participating in various chemical transformations

  • Nitro Group: Located at the 4-position of the benzene ring, contributing electron-withdrawing properties that affect the reactivity of the aromatic system

  • 3,3-Difluoropyrrolidinyl Moiety: Attached at the 3-position of the benzene ring, introducing fluorine atoms that enhance the compound's metabolic stability and modulate its lipophilicity

These structural elements work in concert to create a molecule with unique chemical and potential biological properties that make it valuable for research applications in medicinal chemistry and related fields.

Synthesis Methodologies

The preparation of 3-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde requires specific synthetic approaches to effectively incorporate its key structural features. The synthesis typically focuses on efficiently introducing the difluoropyrrolidinyl group to the appropriate benzaldehyde derivative.

Laboratory Scale Synthesis

The typical synthesis route involves a nucleophilic aromatic substitution reaction between 3,3-difluoropyrrolidine and an appropriately substituted 4-nitrobenzaldehyde derivative. This reaction usually requires specific conditions to achieve satisfactory yields and purity. The general synthetic pathway proceeds as follows:

  • Reaction of 4-nitrobenzaldehyde (or an activated derivative) with 3,3-difluoropyrrolidine

  • Use of a suitable base, commonly potassium carbonate, to facilitate the substitution

  • Employment of dimethylformamide (DMF) as a solvent that can withstand the elevated temperatures required for the reaction

  • Careful temperature control, typically in the range of 80-100°C

  • Extended reaction times to ensure complete conversion

The success of this synthesis depends on proper control of reaction parameters to ensure high yield and purity of the final product.

Reaction Considerations

Several factors must be carefully considered during the synthesis:

  • The electron-withdrawing nitro group activates the benzene ring toward nucleophilic aromatic substitution, facilitating the incorporation of the difluoropyrrolidinyl group

  • The position of the nitro group relative to the leaving group (typically a halogen) is crucial for the substitution to occur efficiently

  • Reaction monitoring techniques such as thin-layer chromatography (TLC) are essential to determine reaction completion

  • Purification typically involves extraction procedures followed by chromatographic methods to isolate the pure compound

The synthesis of this compound represents an important area for potential optimization, particularly if larger-scale production becomes necessary for expanded research applications.

Chemical Reactivity Profile

3-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde possesses multiple reactive functional groups that enable it to participate in diverse chemical transformations. Understanding these reactivity patterns is essential for utilizing the compound effectively in synthetic applications.

Aldehyde Functionality Reactions

The aldehyde group in this compound demonstrates typical carbonyl reactivity and can participate in numerous chemical transformations:

  • Oxidation reactions: Conversion to carboxylic acid derivatives using oxidizing agents

  • Reduction reactions: Formation of primary alcohols through hydride reduction

  • Nucleophilic addition reactions: Formation of hemiacetals, acetals, imines, or oximes

  • Aldol-type reactions: Carbon-carbon bond formation through condensation with enolizable carbonyls

These reactions provide opportunities for further derivatization and potential building block applications in medicinal chemistry.

Nitro Group Transformations

The nitro group represents another center of reactivity that can undergo various transformations:

  • Reduction to an amino group using reducing agents such as hydrogen with palladium catalysts, iron in acidic conditions, or sodium borohydride systems

  • Nucleophilic aromatic substitution reactions in which the nitro group acts as an activating group

  • Potential involvement in electron transfer processes relevant to biological activity

The reduction of the nitro group to an amine is particularly significant as it dramatically changes the electronic properties of the molecule and opens up additional derivatization possibilities.

Difluoropyrrolidinyl Group Stability

The 3,3-difluoropyrrolidinyl moiety generally demonstrates high stability under most reaction conditions, providing a persistent structural element that can:

This stability makes the difluoropyrrolidinyl group a valuable component in compounds designed for biological applications, where metabolic stability is often a desirable characteristic.

Applications in Medicinal Chemistry

The unique structural features of 3-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde make it particularly valuable in medicinal chemistry research. Its potential applications span multiple therapeutic areas and research functions.

Drug Discovery Applications

In drug discovery contexts, this compound demonstrates several valuable characteristics:

  • Serves as a potential intermediate for the synthesis of more complex bioactive molecules

  • Functions as a scaffold for the development of compound libraries in medicinal chemistry programs

  • Provides opportunities for structure-activity relationship studies through systematic modifications

  • Offers a balanced combination of lipophilicity and reactive functional groups that can be leveraged for drug design

These properties make the compound a valuable starting point for medicinal chemists seeking to develop new therapeutic agents.

Applications in Chemical Biology

Beyond traditional medicinal chemistry, 3-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde offers significant potential in chemical biology applications for studying biological systems and pathways.

Probe Development

The compound's structure makes it particularly well-suited for developing chemical probes that can:

  • Leverage the aldehyde functionality for conjugation with biomolecules through imine formation or related chemistry

  • Utilize the fluorinated moiety as a potential tag for monitoring biological interactions

  • Employ the nitro group's reactivity for selective targeting of specific cellular environments

These properties enable researchers to create tools for investigating complex biological systems with high specificity.

Biomolecular Interaction Studies

In the context of studying protein interactions and cellular mechanisms, the compound offers several advantages:

These applications demonstrate the versatility of 3-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde beyond traditional therapeutic development, extending its utility to fundamental biological research.

Comparative Analysis with Structural Analogs

Comparing 3-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde with structurally related compounds provides valuable insights into structure-activity relationships and potential optimization strategies.

Related Fluorinated Compounds

Several structurally similar compounds provide useful comparisons:

CompoundKey Structural DifferencesPotential Impact on Properties
4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehydeDifferent positioning of nitro group (2- vs 4-position)Altered electronic distribution; different reactivity pattern
4-(4,4-Difluoropiperidin-1-yl)-3-nitrobenzaldehydeSix-membered piperidine ring vs five-membered pyrrolidineDifferent ring conformation; altered binding geometry
4-Nitro-3-(pyrrolidin-1-yl)benzaldehydeLacks difluoro substitution on pyrrolidineReduced metabolic stability; different lipophilicity profile

These structural variations highlight how subtle changes can significantly impact physicochemical properties and potential biological activities .

Structure-Activity Considerations

The presence of specific structural features in 3-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde contributes to its unique properties:

  • The difluoro substitution on the pyrrolidine ring typically enhances metabolic stability by preventing oxidative metabolism at these positions

  • The specific arrangement of the nitro group relative to the pyrrolidinyl substituent creates a distinct electronic environment that influences reactivity

  • The five-membered pyrrolidine ring contributes to specific conformational preferences that differ from six-membered analogs

  • The combined effect of these features results in a unique three-dimensional structure with specific binding potential to biological targets

Understanding these structure-activity relationships is crucial for the rational design of optimized derivatives with enhanced properties for specific applications.

Practical Research Applications

The practical utilization of 3-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde in research contexts encompasses several specific applications that leverage its unique chemical properties.

Synthetic Building Block Applications

As a synthetic intermediate, this compound offers several advantages:

These properties make the compound particularly valuable in diversity-oriented synthesis and medicinal chemistry optimization campaigns.

Mechanism of Action Studies

In biological investigations, the compound's structure contributes to potential mechanisms of action:

  • The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules

  • Similar nitro compounds have demonstrated the ability to inhibit various enzymes, including cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS)

  • The fluorinated pyrrolidine enhances lipophilicity, potentially improving membrane permeability and interaction with cellular targets

These mechanistic aspects provide a foundation for understanding how the compound and its derivatives might exert biological effects in various systems.

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